

Genotoxicity Assessment Guide: N,N-Dimethyl-N'-p-tolylsulphamide (DMST)[1]

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Compound of Interest

Compound Name: *N,N-Dimethyl-N'-p-tolylsulphamide*

CAS No.: 66840-71-9

Cat. No.: B104515

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Content Type: Technical Comparison & Evaluation Protocol Target Compound: **N,N-Dimethyl-N'-p-tolylsulphamide** (CAS: 66840-71-9) Synonyms: DMST, 1-(dimethylsulfamoylamino)-4-methylbenzene Primary Application: Agrochemical metabolite (Tolylfluanid), Pharmaceutical Impurity Analysis[1]

Executive Summary & Strategic Context

In the landscape of pharmaceutical impurity profiling, **N,N-Dimethyl-N'-p-tolylsulphamide** (DMST) occupies a critical "grey zone." [1] Unlike its structurally related analog N-nitroso-N-methyl-p-toluenesulfonamide (Diazald)—a confirmed potent carcinogen—DMST is primarily identified as a stable metabolite of the fungicide tolylfluanid and a potential byproduct in sulfonylurea drug synthesis. [1]

While DMST itself lacks the direct N-nitroso functionality that drives high-potency mutagenesis, its structural similarity to N,N-dimethyl-p-toluidine (DMPT) (a known clastogen) and its potential to act as a precursor for Nitrosamine Drug Substance-Related Impurities (NDSRIs) mandates a rigorous genotoxicity evaluation strategy. [1]

This guide outlines a comparative evaluation protocol, distinguishing the testing requirements for DMST against high-risk alkylating agents.

Comparative Genotoxicity Profile

The following table contrasts DMST with its high-risk structural analogs to establish the rationale for specific testing protocols.

Table 1: Structural & Toxicological Comparison

Feature	Target: DMST	Comparator 1: Diazald	Comparator 2: DMPT
CAS Number	66840-71-9	80-11-5	99-97-8
Structure Class	Sulfamide (Stable)	N-Nitroso Sulfamide (Reactive)	N-Dialkylaminoaromatic
Primary Genotoxicity Mechanism	Indirect: Precursor to NDSRIs; potential clastogen via metabolic activation. [1]	Direct: Alkylating agent (transnitrosation).[1] Generates diazomethane.[1]	Clastogenic: Oxidative DNA damage; chromosome breakage.[1]
Ames Test (Salmonella)	Generally Negative (requires S9 activation for confirmation).[1]	Positive (Strain TA1535, TA100 without S9).	Negative (often false negative in bacteria). [1]
Micronucleus Test (In Vitro)	Required: High priority due to structural alert for chromosomal aberrations.[1]	Positive (In vivo/In vitro).[1][2]	Positive (Induces numerical/structural aberrations).[1][2]
Regulatory Status	Environmental metabolite; Impurity of Concern (ICH M7).[1]	Known Carcinogen (Group 2A/2B equivalent).[1]	IARC Group 2B (Possibly carcinogenic).[1]

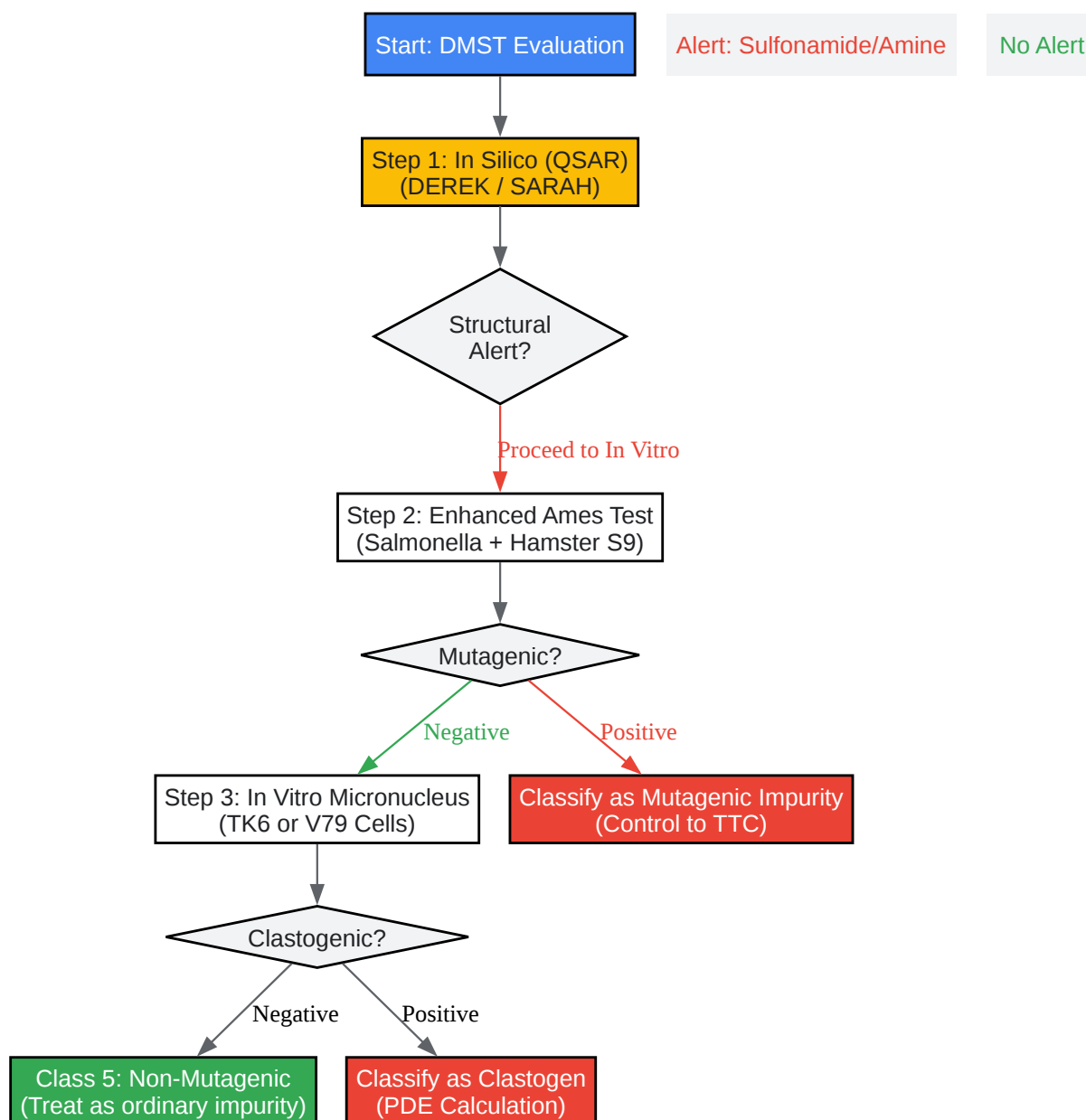
Evaluation Protocol: The "Triad" Approach

To scientifically validate the safety of DMST, a single test is insufficient. You must employ a "Triad" approach: In Silico Prediction, Gene Mutation (Ames), and Chromosomal Damage

(Micronucleus).

Diagram 1: The Decision-Tree Workflow

This workflow dictates the logical progression of testing based on ICH M7(R1) guidelines.



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Caption: Logical workflow for categorizing DMST under ICH M7 guidelines, prioritizing experimental verification over in silico predictions due to sulfamide complexity.

Detailed Experimental Methodologies

Protocol A: The "Enhanced" Ames Test

Standard Ames testing may yield false negatives for sulfamides because standard Rat S9 (liver homogenate) often lacks sufficient reductive enzymes to metabolize the sulfonamide bond or activate the amine moiety.

Objective: Detect point mutations in *Salmonella typhimurium*.

- Strains: TA98, TA100, TA1535, TA1537, and *E. coli* WP2 uvrA.
- Metabolic Activation (Crucial Modification):
 - Standard: 10% Rat Liver S9 (Aroclor 1254 induced).[1]
 - Enhanced: 30% Hamster Liver S9 (Prival modification). Hamster S9 is superior for activating N-dialkylamines and related structures.[1]
- Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 μ g/plate).
- Solvent: DMSO (Dimethyl sulfoxide).[1][3] Note: Ensure DMST does not precipitate in the top agar.
- Procedure: Pre-incubation method (20 min at 37°C) is preferred over plate-incorporation to maximize metabolic contact.[1]

Success Criteria: A ≥ 2 -fold increase in revertant colonies over vehicle control with a dose-response relationship.

Protocol B: In Vitro Micronucleus (MN) Test

Since the analog DMPT is a known clastogen (breaks chromosomes) but often Ames negative, this step is non-negotiable for DMST.

Objective: Detect structural or numerical chromosomal aberrations in mammalian cells.

- Cell Line: TK6 (Human lymphoblastoid) or V79 (Chinese Hamster Lung).[1] TK6 is preferred for p53-competent relevance.[1]
- Treatment Regimens:
 - Short term (3-4 h) +/- S9 activation.[1]
 - Long term (24 h or 1.5-2.0 cell cycles) - S9 activation.[1]
- Cytochalasin B (Cyt-B): Add Cyt-B (3-6 µg/mL) after treatment to block cytokinesis, allowing visualization of micronuclei in binucleated cells (BNCs).[1]
- Scoring: Analyze 2,000 BNCs per concentration for the presence of micronuclei.
- Cytotoxicity Monitor: Calculate the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).[1] Top dose must induce 55% ± 5% cytotoxicity.[1]

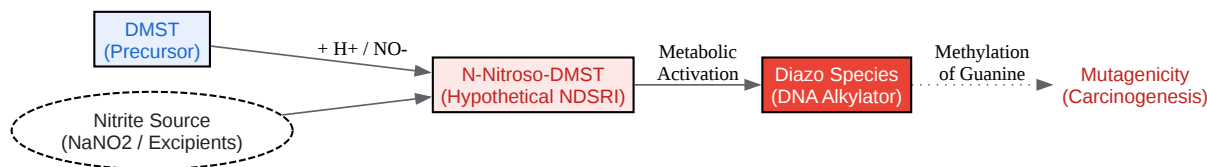
Why this matters: If DMST follows the DMPT pathway, it may generate reactive oxygen species (ROS) that break DNA strands without causing the specific point mutations detected by the Ames test.

Mechanistic Insight: The Nitrosation Risk

The most significant "hidden" risk of DMST is not the molecule itself, but its behavior in the presence of nitrites (common in excipients or gastric fluid). DMST contains a secondary amine structure masked by the sulfonyl group, which can be vulnerable to transnitrosation.

Diagram 2: Potential Nitrosation Pathway

This diagram illustrates why DMST is monitored—not just for intrinsic toxicity, but for what it can become.



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Caption: Pathway showing the potential conversion of DMST into a reactive N-nitroso species under acidic/nitrite-rich conditions.[1]

Data Interpretation & Comparison Guide

When you receive your CRO results, use this guide to interpret the data relative to the alternatives.

Scenario	Interpretation	Action Plan
Ames (-) / MN (-)	Clean Profile. DMST acts as a stable metabolite.[1]	Control as a standard organic impurity (ICH Q3A/B).[1]
Ames (-) / MN (+)	Clastogen (Like DMPT). The compound causes chromosomal breakage, likely via oxidative stress or spindle poisoning.[1]	Establish a Permitted Daily Exposure (PDE) limit.[1] Do not treat as a mutagenic cohort of concern, but control strictly.
Ames (+)	Mutagen (Like Diazald). The compound is directly reacting with DNA.[1]	Strict Control: Control to TTC levels (1.5 μ g/day) or compound-specific acceptable intake (AI).

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